molecular formula C7H5BrN2O3 B8169431 (E)-4-bromo-3-nitrobenzaldehyde oxime

(E)-4-bromo-3-nitrobenzaldehyde oxime

Cat. No.: B8169431
M. Wt: 245.03 g/mol
InChI Key: ZXCVVUHPMQIDIV-RUDMXATFSA-N
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Description

(E)-4-bromo-3-nitrobenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is particularly interesting due to its unique structural features, which include a bromine atom and a nitro group attached to a benzene ring, along with an oxime group.

Preparation Methods

(E)-4-bromo-3-nitrobenzaldehyde oxime can be synthesized through a condensation reaction between 4-bromo-3-nitrobenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The reaction yields a mixture of E and Z isomers, with the E isomer being the desired product .

Chemical Reactions Analysis

(E)-4-bromo-3-nitrobenzaldehyde oxime undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The oxime group can be oxidized to a nitrile using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

(E)-4-bromo-3-nitrobenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of (E)-4-bromo-3-nitrobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor sites, influencing the activity of enzymes or other proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

(E)-4-bromo-3-nitrobenzaldehyde oxime can be compared with other similar compounds such as:

Properties

IUPAC Name

(NE)-N-[(4-bromo-3-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCVVUHPMQIDIV-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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